molecular formula C16H12Cl2F3NO2 B4999930 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide

3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide

Cat. No.: B4999930
M. Wt: 378.2 g/mol
InChI Key: AIJSUEHLGMJKNV-UHFFFAOYSA-N
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Description

3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, trifluoromethyl, and ethoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of a suitable benzene derivative to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The resulting amine undergoes acylation with an appropriate acyl chloride to form the benzamide.

    Substitution: The chloro and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions using reagents like chlorine gas and trifluoromethyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chloro and trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas for electrophilic substitution; sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide
  • 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzoic acid

Uniqueness

Compared to similar compounds, 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of chloro and trifluoromethyl groups also imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F3NO2/c1-2-24-14-6-3-9(7-12(14)18)15(23)22-13-8-10(16(19,20)21)4-5-11(13)17/h3-8H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJSUEHLGMJKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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